[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
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Overview
Description
[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a complex organic compound that features a triazole ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the phenyl and allyl groups, and finally the attachment of the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of [4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12ClN3O2S |
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Molecular Weight |
309.77 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C13H12ClN3O2S/c1-2-6-17-12(9-4-3-5-10(14)7-9)15-16-13(17)20-8-11(18)19/h2-5,7H,1,6,8H2,(H,18,19) |
InChI Key |
GBIRATXNFQZFIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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